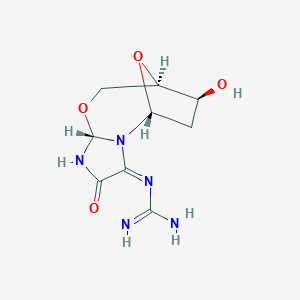
4-Isobutoxyphenylboronic acid
Overview
Description
4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .
Synthesis Analysis
Boronic acids, including this compound, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .
Chemical Reactions Analysis
Boronic acids, such as this compound, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .
Scientific Research Applications
Glucose-Responsive Hybrid Nanoassemblies
4-Isobutoxyphenylboronic acid (i-Bu) has been studied for its role in the coassembly behavior with double hydrophilic block copolymers. This research revealed that these coassemblies could provide nanoparticles capable of releasing compounds when triggered by glucose, making them potentially useful in glucose-responsive systems and drug delivery applications (Matuszewska et al., 2015).
Methane-Based Biosynthesis
The compound is also implicated in studies exploring methane-based biosynthesis pathways. Engineered strains of Methylosinus trichosporium have been developed for the synthesis of biologically relevant compounds, potentially including those derived from or related to this compound (Nguyen & Lee, 2021).
Bioorthogonal Coupling Reactions
Research involving this compound also delves into bioorthogonal chemistry, particularly in the formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This has significant implications for protein conjugation and bioorthogonal reactions under physiologically compatible conditions (Dilek et al., 2015).
Electrochemical Sensing
Another application of phenylboronic acids, including derivatives like this compound, is in electrochemical sensing. Modified nanosheets with these compounds have shown promise in the selective and sensitive detection of specific chemicals, highlighting their potential in analytical chemistry (Mao et al., 2017).
Mechanism of Action
Target of Action
4-Isobutoxyphenylboronic acid is a chemical compound with the empirical formula C10H15BO3
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function . .
Biochemical Pathways
Boronic acids are often used in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction
Pharmacokinetics
Its solubility in various organic solvents has been reported , which could potentially influence its bioavailability.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment, given the known sensitivity of boronic acids to these conditions . .
Safety and Hazards
4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .
Future Directions
Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Biochemical Analysis
Biochemical Properties
Boronic acids are generally known to interact with various biomolecules, particularly with diols in a reversible manner, forming cyclic boronate esters . This property is often exploited in the design of enzyme inhibitors or in the construction of covalent organic frameworks.
Cellular Effects
The specific cellular effects of 4-Isobutoxyphenylboronic acid are currently unknown. Boronic acids have been shown to influence cellular processes. For instance, some boronic acid derivatives can inhibit proteasomes, affecting protein degradation within cells .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific cellular context and the concentration of the compound used.
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s distribution could potentially be influenced by transporters or binding proteins that interact with boronic acids .
properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?
A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including this compound (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. this compound, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






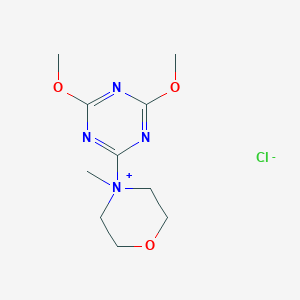
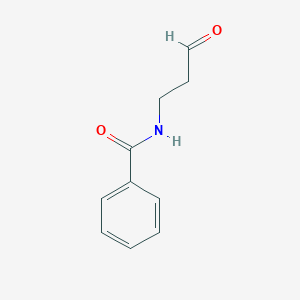
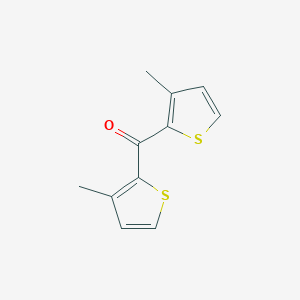
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
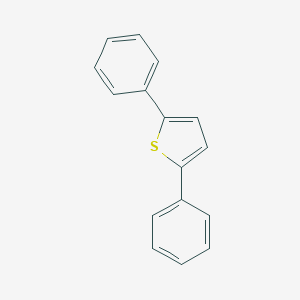
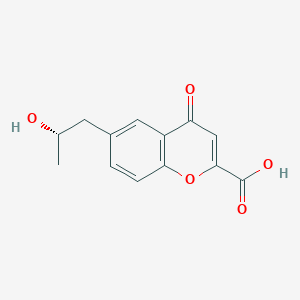
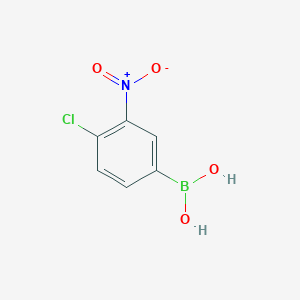
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

